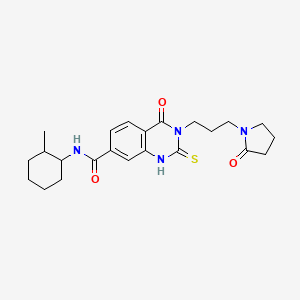

N-(2-methylcyclohexyl)-4-oxo-3-(3-(2-oxopyrrolidin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and a quinazoline ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinazoline is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring . The quinazoline ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and their positions. Pyrrolidine and quinazoline derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure . For example, the presence of polar functional groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Potential Antipsychotic Agents

A study focused on the synthesis of heterocyclic carboxamides, evaluating them as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives showed potent in vivo activities and were considered for further evaluation as potential antipsychotic agents, indicating a possible application in the treatment of psychiatric disorders (Norman et al., 1996).

Antibacterial Activities

Another research avenue explores the synthesis of quinolones with heterocyclic substituents, assessing their antibacterial efficacy. Compounds with oxazole substituents, especially those containing a 2-methyl group, exhibited notable in vitro potency against Gram-positive organisms. This suggests potential for developing new antibacterial agents targeting resistant bacterial strains (Cooper et al., 1990).

Antileukemic Activity

Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles demonstrated significant in vivo activity against P388 lymphocytic leukemia. This indicates a potential therapeutic application for these compounds in the treatment of leukemia (Anderson et al., 1988).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Properties

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been investigated for their pharmacological properties. One compound, in particular, demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, alongside antinociceptive and anti-inflammatory activities. This suggests potential applications in treating pain, inflammation, and convulsive disorders (Wilhelm et al., 2014).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Many pyrrolidine and quinazoline derivatives have biological activity and are used in the treatment of various diseases . The exact mechanism would depend on the specific biological target and the interactions between the compound and this target .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could include further exploration of its synthesis, properties, and potential uses. This could involve developing more efficient synthesis methods, studying its reactivity and interactions with various biological targets, and testing its efficacy in treating various diseases .

Eigenschaften

IUPAC Name |

N-(2-methylcyclohexyl)-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c1-15-6-2-3-7-18(15)24-21(29)16-9-10-17-19(14-16)25-23(31)27(22(17)30)13-5-12-26-11-4-8-20(26)28/h9-10,14-15,18H,2-8,11-13H2,1H3,(H,24,29)(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBADYLGBRMXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCCN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2665190.png)

![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)